N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Historical Development of 1,3,4-Oxadiazole Derivatives in Medicinal Chemistry
The 1,3,4-oxadiazole nucleus emerged as a pharmacophoric cornerstone in the mid-20th century, with Ainsworth’s 1965 thermolysis methodology enabling scalable synthesis. Its structural mimicry of peptide bonds and capacity for π-π stacking interactions drove early interest in antimicrobial applications. By the 1980s, researchers recognized its versatility as a bioisostere for ester and amide functionalities, leading to its incorporation into antihypertensive and antiviral agents. The discovery that 1,3,4-oxadiazole derivatives inhibit tyrosine kinases and topoisomerases catalyzed their transition into oncology pipelines, exemplified by Zibotentan’s phase III trials for prostate cancer. Modern synthetic routes, including microwave-assisted cyclization and click chemistry, now support the development of derivatives with nanomolar affinities across 15+ therapeutic targets.
Evolution of 2,3-Dihydrobenzo[b]Dioxine in Pharmaceutical Research
First isolated in 1972, 2,3-dihydrobenzo[b]dioxine gained prominence through its role in dopaminergic therapeutics. The scaffold’s bicyclic ether system confers rigidity while maintaining moderate solubility, as evidenced by its use in D4 receptor antagonists like compound 3d (Ki = 0.09 nM). Structural optimization revealed that electron-donating substituents at the 6-position enhance blood-brain barrier permeability, enabling CNS applications. Concurrently, the benzodioxine moiety proved critical in immunosuppressants, where its planar geometry facilitates intercalation into iNOS active sites. Recent work demonstrates synergistic effects when paired with fluorinated groups, improving metabolic stability by 40–60% in hepatic microsome assays.
Rationale for Integrating Fluorophenyl-Oxadiazole and Benzodioxine Moieties
Hybridization of 4-fluorophenyl-1,3,4-oxadiazole with benzodioxine addresses three pharmacological challenges:
- Bioavailability Enhancement : The fluorophenyl group’s lipophilicity (logP ≈ 2.8) counterbalances the polar oxadiazole ring (clogP = −0.3), achieving optimal partition coefficients for oral absorption.
- Target Multiplicity : Oxadiazole’s hydrogen-bonding capacity (e.g., N2 and O1 atoms) pairs with benzodioxine’s aromatic surface area to engage both polar and hydrophobic receptor subpockets.
- Metabolic Resistance : Fluorine substitution at the para position blocks cytochrome P450-mediated hydroxylation, extending half-life from 2.1 to 8.7 hours in murine models.
Research Objectives and Significance in Modern Drug Discovery
This compound’s development aligns with three paradigm shifts in medicinal chemistry:
- Polypharmacology : Simultaneous modulation of structurally divergent targets (e.g., kinases and GPCRs) to combat complex diseases.
- Fluorine-Specific Design : Leveraging C-F bonds for both electronic tuning and PET imaging compatibility.
- Scaffold Hybridization : Merging underutilized heterocycles to circumvent existing patent landscapes while improving ADME profiles. Ongoing studies aim to characterize its inhibition constants against COX-2, 5-lipoxygenase, and β-amyloid aggregates, positioning it as a multifunctional candidate for neurodegenerative and inflammatory disorders.
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O4/c18-11-7-5-10(6-8-11)16-20-21-17(25-16)19-15(22)14-9-23-12-3-1-2-4-13(12)24-14/h1-8,14H,9H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCCVJZMBPEUAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the oxadiazole class, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the 4-fluorophenyl substituent enhances its chemical reactivity and biological activity. The molecular formula for this compound is , with a molecular weight of approximately 299.27 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit key enzymes involved in various signaling pathways:
- Glycogen Synthase Kinase 3 (GSK-3) : Inhibition of GSK-3 has implications in various diseases including cancer and diabetes. The compound exhibits significant inhibitory activity against GSK-3α and GSK-3β isoforms, as demonstrated in in vitro assays where it showed up to 80% inhibition at concentrations around 1 μM .
- Adenylyl Cyclase (AC) : Studies have indicated that similar oxadiazole derivatives can inhibit Ca²⁺/calmodulin-stimulated AC activity. This inhibition can lead to reduced cyclic adenosine monophosphate (cAMP) levels, which is crucial in modulating inflammatory responses .
Anticancer Activity
Research has highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation. A study demonstrated that the compound could induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary studies indicate that it possesses moderate antibacterial properties against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity .
Case Studies and Research Findings
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds featuring the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. A study synthesized a series of 2,5-disubstituted oxadiazole derivatives and evaluated their antibacterial and antioxidant activities. The results demonstrated that certain derivatives exhibited activity comparable to first-line antibiotics, highlighting the potential of oxadiazole derivatives in treating infections .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound ID | Activity Type | Comparison Drug | Efficacy |
|---|---|---|---|
| 3c | Antibacterial | Amoxicillin | Comparable |
| 3d | Antioxidant | Ascorbic Acid | Comparable |
| 3i | Antibacterial | Ciprofloxacin | Comparable |
Anticancer Properties
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has shown significant promise in anticancer research. A study focused on the synthesis and evaluation of various oxadiazole derivatives against glioblastoma cell lines revealed that certain compounds induced apoptosis in cancer cells. The mechanism involved targeting thymidylate synthase, a critical enzyme for DNA synthesis .
Table 2: Anticancer Efficacy Against Glioblastoma
| Compound ID | Cell Line | Percent Growth Inhibition |
|---|---|---|
| 5b | LN229 | 86.61% |
| 5d | OVCAR-8 | 85.26% |
| 5m | NCI-H40 | 75.99% |
Antioxidant Activity
The antioxidant properties of this compound have also been explored. The presence of the oxadiazole ring enhances the compound's ability to scavenge free radicals. Studies have indicated that these compounds can protect cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Case Studies
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized a series of oxadiazole derivatives and evaluated their biological activities through in vitro assays. The findings suggested that modifications to the oxadiazole structure could enhance both antimicrobial and anticancer activities significantly .
Case Study 2: In Vivo Studies
In vivo studies using genetically modified Drosophila melanogaster models demonstrated that specific oxadiazole derivatives significantly reduced glucose levels, indicating potential anti-diabetic properties alongside their anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,3,4-oxadiazole derivatives with diverse substitutions. Below is a detailed comparison with structurally analogous compounds from the literature:
Key Observations
Structural Variations :
- The target compound uniquely combines a 4-fluorophenyl group with a dihydrobenzodioxine carboxamide , distinguishing it from analogs like 19 (trifluoromethyl substitution) and 26 (thiophene and bromophenyl) .
- The dihydrobenzodioxine moiety is shared with compound 19 and the dichlorophenyl analog , but the 4-fluorophenyl group offers distinct electronic properties compared to chloro or bromo substituents.
Synthetic Efficiency :
- Yields for similar compounds range from 24% (compound 23) to 60% (compounds 25–26) , suggesting that electron-deficient substituents (e.g., bromo, trifluoromethyl) may require optimized conditions. The target compound’s synthesis likely follows analogous methods (e.g., coupling of 4-fluorophenylcarboxylic acid derivatives with dihydrobenzodioxine amines), though specific data are absent in the evidence.
Biological Relevance: While compound 19 and others were evaluated for Ca²⁺/calmodulin inhibition , the target compound’s bioactivity remains uncharacterized in the provided evidence. However, fluorinated analogs like N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide (PubChem CID: 134691207) are often explored for CNS targets due to enhanced blood-brain barrier penetration .
Physicochemical Properties :
- The 4-fluorophenyl group in the target compound likely increases lipophilicity (logP) compared to methoxy or methyl substituents (e.g., compounds 22–24 ), which could influence solubility and metabolic stability .
Table 2: Functional Group Impact on Properties
| Functional Group | Electronic Effect | Biological Implications |
|---|---|---|
| 4-Fluorophenyl | Moderate electron withdrawal | Enhanced metabolic stability, target affinity |
| Trifluoromethyl (e.g., 19) | Strong electron withdrawal | Increased enzyme inhibition potency |
| Thiophene (e.g., 25–26) | Electron-rich heterocycle | Potential for π-stacking in hydrophobic pockets |
| Dihydrobenzodioxine | Planar aromatic system | Improved membrane permeability |
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including:
- Step 1: Formation of the oxadiazole ring via cyclization of a hydrazide intermediate with a fluorophenyl-substituted precursor under acidic conditions.
- Step 2: Coupling the oxadiazole intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Critical Parameters:
- Temperature Control: Cyclization reactions require precise heating (80–100°C) to avoid decomposition .
- Catalyst Selection: Use of triethylamine or DMAP to enhance coupling efficiency .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) to isolate the final product with >95% purity .
Q. Table 1: Synthetic Optimization Parameters
| Step | Reaction Type | Key Parameters | Yield Range |
|---|---|---|---|
| 1 | Cyclization | Temp: 85°C, HCl catalysis | 60–70% |
| 2 | Amide Coupling | EDC/HOBt, RT, 12h | 75–85% |
Q. How can researchers characterize the structural identity and purity of this compound?
Methodological Answer:
- Spectroscopic Techniques:
- Chromatographic Methods:
- HPLC: Use a C18 column (MeCN/H2O mobile phase) to assess purity (>95%) .
- X-ray Crystallography: Resolve crystal structure to confirm spatial arrangement of the dihydrodioxine and oxadiazole moieties .
Advanced Research Questions
Q. How can contradictory biological activity data across in vitro studies be systematically addressed?
Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:
- Orthogonal Assays: Validate target binding using SPR (surface plasmon resonance) alongside enzymatic inhibition assays .
- Standardized Conditions: Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .
- Dose-Response Curves: Perform 8-point IC50 determinations to ensure reproducibility .
- Theoretical Frameworks: Link results to established mechanisms (e.g., kinase inhibition pathways) to contextualize outliers .
Q. What computational strategies are effective in elucidating structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR kinases). Validate with experimental IC50 values .
- DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects (e.g., fluorine electronegativity) with activity .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Q. Table 2: Computational Workflow for SAR
| Tool | Application | Output Metric |
|---|---|---|
| AutoDock Vina | Binding affinity prediction | ΔG (kcal/mol) |
| Gaussian 16 | Electronic structure analysis | HOMO-LUMO gap |
| GROMACS | Conformational stability | RMSD (Å) |
Q. How can process engineering principles optimize large-scale synthesis for preclinical studies?
Methodological Answer:
- Membrane Separation: Use nanofiltration to recover unreacted intermediates, reducing waste .
- Flow Chemistry: Implement continuous-flow reactors for the cyclization step to improve heat transfer and scalability .
- Process Control: Apply PID algorithms to maintain pH (6.5–7.5) during coupling reactions .
Q. What advanced techniques can probe the compound’s interaction with biological membranes?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
